2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline
Description
2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline (CAS: 1040687-88-4) is a substituted aniline derivative with a molecular formula of C23H25NO and a molecular weight of 331.45 g/mol. Its structure features a central aniline group substituted with two methyl groups at the 2- and 5-positions, linked to a benzyl moiety modified with a phenethyloxy group at the 3-position.
Properties
IUPAC Name |
2,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18-11-12-19(2)23(15-18)24-17-21-9-6-10-22(16-21)25-14-13-20-7-4-3-5-8-20/h3-12,15-16,24H,13-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKUUWAXXTXBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylaniline and 3-(phenethyloxy)benzyl chloride.
Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where 2,5-dimethylaniline reacts with 3-(phenethyloxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Methoxy Groups
A key structural analogue is 2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline (CAS: 1040688-63-8), which replaces the methyl groups with methoxy (-OCH₃) substituents. Notably, this compound is classified as an irritant (Xi), suggesting differences in toxicity compared to the methyl-substituted target compound .
Side Chain Modifications
- 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline (CAS: 1040687-53-3): Features a butyl chain with a 3-methylphenoxy group instead of the benzyl-phenethyloxy linkage.
- N-[2-(2,6-Dimethylphenoxy)propyl]-3-(phenethyloxy)aniline (CAS: 1040682-40-3): Incorporates a propyl linker and 2,6-dimethylphenoxy group, increasing branching and possibly affecting binding affinity in receptor studies .
Functional Group Replacements
- (2,5-Dimethyl-phenyl)-thiourea (CAS: 16738-19-5): Replaces the benzyl-phenethyloxy-aniline backbone with a thiourea group (C9H12N2S, MW: 180.27 g/mol). The sulfur atom introduces hydrogen-bonding capabilities, making it suitable for coordination chemistry or enzyme inhibition studies .
- 2,5-Dimethoxy-N-[(3-nitrophenyl)methyl]aniline (C15H16N2O4, MW: 288.30 g/mol): Substitutes the phenethyloxy-benzyl group with a nitro-phenylmethyl moiety. The nitro group (-NO₂) is strongly electron-withdrawing, altering electronic properties and redox behavior .
Molecular and Functional Data Table
Research and Application Insights
- Medicinal Potential: The target compound’s benzyl-phenethyloxy-aniline scaffold is associated with bioactive molecules, suggesting utility in targeting GPCRs or kinase pathways .
- Electronic Effects : Methoxy-substituted analogues (e.g., CAS 1040688-63-8) may exhibit altered pharmacokinetics due to increased polarity, while methyl groups enhance lipophilicity .
- Safety Profiles : The irritant classification of the dimethoxy variant highlights the importance of substituent choice in toxicity .
Biological Activity
2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₂₃H₂₅NO₃
- Molecular Weight : 365.45 g/mol
- CAS Number : 1040688-63-8
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microbial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in skin cancer lines.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.
The biological effects of this compound are mediated through its interaction with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various cellular responses:
- Enzyme Interaction : It can bind to enzymes, altering their activity which may affect metabolic processes.
- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.
Anticancer Activity
A study evaluated the anticancer effects of this compound on skin cancer cell lines. Key findings included:
- Cell Lines Tested : A431 (human epidermoid carcinoma), SK-MEL-28 (melanoma).
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
| Compound Concentration (µM) | A431 Cell Viability (%) | SK-MEL-28 Cell Viability (%) |
|---|---|---|
| 0.1 | 85 | 90 |
| 1 | 65 | 70 |
| 10 | 30 | 25 |
| 50 | 10 | 5 |
The IC50 values obtained were approximately 5.10 µM for A431 and around 4.90 µM for SK-MEL-28, indicating significant cytotoxicity at higher concentrations .
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
These results suggest that while the compound exhibits some antimicrobial activity, it is less effective against Pseudomonas aeruginosa compared to Staphylococcus aureus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
